ブリバラセタム ((アルファR, 4S)-異性体)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brivaracetam (alfaR, 4S)-Isomer is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.3 . It is one of the two mirror-image forms (enantiomers) of the drug Brivaracetam . The (alfaR, 4S)-isomer of Brivaracetam is considered the inactive form, meaning it does not contribute significantly to the therapeutic effects of the drug .
Synthesis Analysis
The synthesis of Brivaracetam has been reported in several studies . A chemoenzymatic synthesis method has been developed to prepare the suitable optically pure 2-substituted primary alcohol, which is then easily transformed into the (3R)-3-propylbutyrolactone, an advanced intermediate of brivaracetam .Molecular Structure Analysis
The molecular structure of Brivaracetam (alfaR, 4S)-Isomer has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam has been found to be less stable under basic degradation conditions . The alkaline hydrolytic degradation product of brivaracetam has been identified, isolated, structurally characterized, and synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of Brivaracetam (alfaR, 4S)-Isomer have been analyzed using various techniques .科学的研究の応用
てんかん治療
ブリバラセタムは、てんかんの治療に用いられる抗てんかん薬(ASM)です {svg_1}. これは、レベチラセタムの標的分子であるシナプス小胞タンパク質2A(SV2A)に対する選択的で高親和性のリガンドを特定することを目的とした、主要な創薬プログラムで開発されました {svg_2}. 動物のてんかんモデルでは、広範囲な抗てんかん作用を示します {svg_3}.
高親和性と選択性
ブリバラセタムは、レベチラセタムよりも15〜30倍高い親和性と選択性でSV2Aに結合します {svg_4}. この高い親和性と選択性により、強力なASMとなります。
有利な薬物動態プロファイル
ブリバラセタムは、有利な薬物動態プロファイルを持っています {svg_5}. てんかんの人は、てんかんやその他の状態のために追加の薬を服用している可能性があるため、臨床的に重要な薬物相互作用はほとんどありません {svg_6}.
迅速な脳への浸透
ブリバラセタムは、迅速に脳に浸透します {svg_7}. この特性により、発作の制御に迅速に作用することができます。
分解挙動分析
ブリバラセタムは、レベチラセタムのラセタム誘導体であり、その分解挙動に関するデータは非常に限られています {svg_8}. 関連する不純物および分解生成物の存在下におけるブリバラセタムの定量のために、等容積逆相HPLC-UV法が開発されました {svg_9}. この方法は、薬物分子の安定性を特徴付けるために役立ちます {svg_10}.
インシリコ毒性予測
ブリバラセタムのアルカリ加水分解分解生成物は、同定、単離、構造的に特徴付けられ、合成され、そのインシリコ毒性が予測されました {svg_11}. この情報は、薬物の安全性プロファイルを理解するために不可欠です。
リアルワールドエビデンス研究
ブリバラセタムのリアルワールドエビデンス研究は、大規模な国際人口における日常診療におけるその有効性と忍容性を評価するために実施されてきました {svg_12}. これらの研究は、臨床試験以外の薬物のパフォーマンスに関する貴重な洞察を提供します。
特定の患者集団
日常臨床診療からのエビデンスは、満たされていないニーズの高い特定のてんかん患者集団におけるブリバラセタムの有効性と忍容性を強調しています:高齢者(≥65歳)、子供(<16歳)、認知障害のある患者、精神科の併存疾患のある患者、および特定の原因による後天性てんかん(脳卒中後てんかん/脳腫瘍関連てんかん/外傷性脳損傷関連てんかん) {svg_13}. これにより、ブリバラセタムは、幅広い患者層に適した汎用性の高いASMとなります。
作用機序
Target of Action
The primary target of Brivaracetam (alfaR, 4S)-Isomer is the synaptic vesicle glycoprotein 2A (SV2A) in the brain . This protein plays a crucial role in the regulation of synaptic vesicle exocytosis .
Mode of Action
Brivaracetam (alfaR, 4S)-Isomer binds to SV2A with high affinity . This binding is believed to modulate synaptic GABA release, which is an inhibitory neurotransmitter in the central nervous system . Additionally, Brivaracetam (alfaR, 4S)-Isomer is also known to inhibit sodium channels, which may contribute to its antiepileptogenic action .
Biochemical Pathways
It is believed that the drug’s interaction with sv2a and inhibition of sodium channels play a significant role in its antiepileptic effects .
Pharmacokinetics
Brivaracetam (alfaR, 4S)-Isomer has a favorable pharmacokinetic profile . It is rapidly absorbed and distributed in the brain, and it has few clinically relevant drug-drug interactions . The drug is metabolized primarily through hydrolysis by amidase and CYP2C19-mediated hydroxylation . More than 95% of the drug is excreted by the kidneys .
Result of Action
The binding of Brivaracetam (alfaR, 4S)-Isomer to SV2A and its inhibition of sodium channels result in a decrease in neuronal hyperexcitability . This leads to a reduction in the frequency of seizures in patients with epilepsy .
Action Environment
The action of Brivaracetam (alfaR, 4S)-Isomer can be influenced by various environmental factors. For instance, the drug’s stability can be affected under basic degradation conditions . Additionally, the drug’s efficacy and safety profile can vary among specific patient populations, such as the elderly, children, patients with cognitive impairment, and patients with psychiatric comorbid conditions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Brivaracetam (alfaR, 4S)-Isomer interacts with the synaptic vesicle protein 2A (SV2A), a protein present on synaptic and endocrine vesicles in mammals . It binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam .
Cellular Effects
The interaction of Brivaracetam (alfaR, 4S)-Isomer with SV2A influences cell function. SV2A is the most widely distributed isoform throughout the brain and plays a crucial role in neuromodulation and neurotransmission .
Molecular Mechanism
Brivaracetam (alfaR, 4S)-Isomer exerts its effects at the molecular level through binding interactions with SV2A. This binding potentially leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Brivaracetam (alfaR, 4S)-Isomer shows consistent recoveries and is found to be less stable under basic degradation conditions . The stability of the drug molecule has been characterized using various methods .
Dosage Effects in Animal Models
Brivaracetam (alfaR, 4S)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
Its interaction with SV2A suggests it may influence metabolic flux or metabolite levels .
Subcellular Localization
Given its interaction with SV2A, it is likely to be found in synaptic and endocrine vesicles .
The information provided here is based on the latest research available as of 2024 .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] } | |
CAS番号 |
357336-99-3 |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC名 |
(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1 |
InChIキー |
MSYKRHVOOPPJKU-DTWKUNHWSA-N |
異性体SMILES |
CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |
正規SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。